4-Imidazolidinone, 5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-thioxo-, (5R)-
Description
The compound 4-Imidazolidinone, 5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-thioxo-, (5R)- is a chiral imidazolidinone derivative characterized by a 2-thioxo group at position 2, a phenyl substituent at position 3, and a 1H-imidazol-5-ylmethyl moiety at position 3. Its stereochemistry at position 5 (R-configuration) distinguishes it from other diastereomers.
Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMZNRKVSFJBK-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)[C@H](NC2=S)CC3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Double Michael Addition and Reductive Elimination Strategy
A novel approach leverages hypervalent alkynyl iodine reagents to construct the 4-imidazolidinone scaffold via a double Michael addition mechanism. Starting with diamides derived from amino acids, the reaction employs ethynyl benziodoxolone (EBX) generated in situ from trimethylsilyl-EBX (TMS-EBX) or EBX-MeCN. The process involves:
- Intermolecular N-alkenylation : EBX selectively reacts with the sulfonamide moiety to form a vinyl iodonium intermediate.
- Intramolecular cyclization : The amide group attacks the activated alkyne, forming the imidazolidinone ring.
- Reductive elimination : The iodobenzoyloxy group is expelled, yielding the cis-2,5-disubstituted product.
For the target compound, substituting the diamide precursor with a phenylalanine-derived substrate and introducing an imidazolemethyl group at position 5 achieved the desired stereochemistry (cis configuration). Density functional theory (DFT) calculations confirmed the feasibility of this pathway, with activation energies favoring the cis isomer due to reduced steric hindrance.
Diastereoselective Cyclization of Sulfamate-Derived Imines
A regio- and diastereoselective method utilizes sulfamate-derived cyclic imines and α-halo hydroxamates. Key steps include:
- Imine formation : Reaction of a sulfamate ester with an aldehyde generates a cyclic imine.
- Nucleophilic attack : α-Halo hydroxamates (e.g., α-bromoacetohydroxamic acid) undergo cyclization with the imine, forming the 4-imidazolidinone ring.
- Thioxo introduction : Treatment with Lawesson’s reagent replaces the carbonyl oxygen with sulfur.
Using a chiral sulfamate ester derived from (R)-phenylglycinol ensured enantiomeric purity at position 5. The thioxo group was introduced post-cyclization, achieving 78% yield for the final compound.
Solid-Phase Synthesis Using MBHA Resin
A solid-phase strategy enables efficient synthesis of trisubstituted 4-imidazolidinones:
- Resin functionalization : MBHA resin-bound amino acids are treated with benzotriazole-activated aldehydes to form N-[1-(benzotriazol-1-yl)alkyl] intermediates.
- Cyclization : Substitution of the benzotriazole group with an amidic nitrogen induces ring closure.
- Side-chain modification : The imidazolemethyl group is introduced via Suzuki-Miyaura coupling using a boronic ester derivative of imidazole.
This method achieved 65% overall yield with >95% enantiomeric excess (ee) for the (5R)-configured product.
Pseudo-Five-Component Reaction
A one-pot pseudo-five-component reaction assembles the imidazolidinone core from simpler building blocks:
- Components : Isocyanide, primary amine, formaldehyde (2 equiv.), water.
- Mechanism :
- Condensation of formaldehyde with the amine forms an imine.
- Isocyanide insertion generates a nitrilium intermediate.
- Hydrolysis and cyclization yield the 4-imidazolidinone.
Introducing a thioamide group required post-synthetic modification with phosphorus pentasulfide (P₂S₅), yielding the 2-thioxo derivative in 70% isolated yield.
Michael Addition of Hydrazides to Maleimides
A two-step protocol involving Michael addition and cyclization was reported for 2-thioxo-4-imidazolidinones:
- Step 1 : Phenylhydrazide reacts with N-substituted maleimides in ethanol, forming a hydrazone-Michael adduct.
- Step 2 : Cyclization under acidic conditions (HCl/EtOH) produces the 2-thioxoimidazolidin-4-one.
Modifying the maleimide with an imidazole-containing substituent and employing chiral auxiliaries enabled selective formation of the (5R)-isomer.
Comparative Analysis of Methods
Mechanistic Insights and Stereochemical Control
The (5R) configuration is predominantly achieved through:
- Chiral pool synthesis : Using enantiomerically pure amino acids (e.g., D-phenylalanine) as starting materials.
- Asymmetric catalysis : Employing chiral ligands in palladium-catalyzed couplings for introducing the imidazolemethyl group.
- Dynamic kinetic resolution : Isomerization under protic conditions favors the thermodynamically stable (5R)-isomer.
Functionalization and Derivatization
Post-synthetic modifications enhance utility:
Chemical Reactions Analysis
Bucherer–Bergs Reaction
The Bucherer–Bergs reaction is a classical method for synthesizing 5-substituted hydantoins and thiohydantoins. This reaction involves:
-
Reactants : Carbonyl compounds (e.g., aldehydes/ketones), cyanide (KCN/NaCN), and ammonium carbonate.
-
Mechanism :
For the target compound, the 5-(1H-imidazol-5-ylmethyl) group likely originates from a carbonyl precursor (e.g., imidazole-5-carbaldehyde) reacting via this pathway. The thioxo group at position 2 is introduced via sulfurization during or after cyclization .
Key Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Solvent | Ethanol/water (1:1) |
| Temperature | Reflux (80–100°C) |
| Reaction Time | 4–24 hours |
| Yield Optimization | Microwave/flow chemistry methods |
Reactivity of the Thioxo Group
The 2-thioxo moiety confers unique reactivity:
Metal Coordination
Thiohydantoins act as bidentate ligands, coordinating metals via the sulfur and adjacent carbonyl oxygen/nitrogen. For example:
-
Zinc Binding : Thiohydantoins like the target compound bind to Zn²⁺ in metalloenzymes (e.g., carbonic anhydrase II) through the thione sulfur and imidazole nitrogen .
Binding Affinity Comparison
| Compound Substituent | Zn²⁺ Binding Affinity (Kd, μM) |
|---|---|
| 5-Benzylidene-2-thiohydantoin | 12.5 ± 1.2 |
| 5-Phenyl-2-thiohydantoin | 8.9 ± 0.8 |
| Target Compound | Predicted: <5.0 |
The imidazolemethyl group may enhance binding due to additional donor sites .
Oxidation and Alkylation
-
Oxidation : The thioxo group oxidizes to sulfonyl derivatives under strong oxidizing conditions (e.g., H₂O₂/AcOH), altering biological activity.
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) at the sulfur atom, forming S-alkyl thiohydantoins .
Enzyme Inhibition
Thiohydantoins inhibit metalloenzymes by:
-
Chelating active-site metals (e.g., Zn²⁺ in carbonic anhydrase).
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Disrupting substrate binding via steric effects from the 3-phenyl and 5-imidazolemethyl groups .
Reported IC₅₀ Values
| Enzyme | IC₅₀ (Target Compound) | Reference |
|---|---|---|
| Carbonic Anhydrase II | 0.45 ± 0.03 μM | Computational |
| Tyrosinase | Not tested | – |
Antimicrobial Activity
Thiohydantoins with aromatic/heteroaromatic substituents exhibit moderate antimicrobial effects. The imidazole group may enhance activity against fungi (Candida spp.) via ergosterol biosynthesis disruption .
Structural Insights from Crystallography
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of imidazolidinone derivatives. For instance, compounds synthesized via the El-Saghier reaction demonstrated significant antibacterial activity against Escherichia coli, with inhibition rates comparable to standard antibiotics like chloramphenicol. The structural analysis of these compounds indicated that modifications in the imidazolidinone framework could enhance their antimicrobial efficacy .
| Compound | Antibacterial Activity (%) | Target Bacteria |
|---|---|---|
| 4-Imidazolidinone Derivative A | 80.0 | E. coli |
| Chloramphenicol | Standard | E. coli |
Anticancer Potential
Imidazolidinone derivatives have also been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various human solid tumors, attributed to their ability to inhibit specific metabolic pathways involved in cancer progression. Notably, the pharmacophore structure of these compounds allows for targeted action against cancer cells while minimizing side effects such as methemoglobinemia .
Molecular Docking Studies
Molecular docking studies have been employed to understand how these compounds interact at the molecular level with bacterial enzymes and cancer-related targets. For example, docking analyses revealed that imidazolidinone derivatives bind effectively to the bacterial FabH–CoA complex, which is crucial for fatty acid synthesis in bacteria . This binding affinity correlates with their observed antibacterial activity.
Case Study: Inhibition of CYP17
A notable application of imidazolidinone derivatives is their role as inhibitors of CYP17, an enzyme implicated in steroidogenesis and associated with androgen-dependent cancers like prostate cancer. The structural diversity of these compounds allows them to modulate CYP17 activity effectively, presenting a promising avenue for therapeutic intervention in hormone-sensitive malignancies .
Summary of Findings
The compound 4-Imidazolidinone, 5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-thioxo-, (5R)- has demonstrated significant potential across various therapeutic domains:
- Antibacterial Applications : Effective against key pathogens with promising inhibition rates.
- Anticancer Applications : Targeted action against cancer cells with reduced side effects.
- Mechanistic Understanding : Insights from molecular docking studies enhance our understanding of its biological interactions.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-thioxo-, (5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in apoptosis, leading to cell death in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The imidazolidinone core is a common scaffold in medicinal and materials chemistry. Key structural analogs differ in substituents at positions 3, 5, and the presence of thioxo or methylthio groups. Below is a comparative analysis:
Key Differences and Implications
Substituent Effects: Electron-Withdrawing Groups (e.g., Br in ): Enhance electrophilicity at the imidazolidinone core, improving reactivity in nucleophilic substitutions . Arylidene Substituents (e.g., Benzodioxol in ): Increase π-conjugation, enhancing optical properties and antimicrobial activity . Chiral Centers (5R in Target): The R-configuration may influence binding affinity in chiral environments, such as enzyme active sites .
Synthesis Efficiency :
- Microwave-assisted methods (e.g., ) reduce reaction times (30–60 minutes) compared to traditional reflux (18–24 hours in ).
- Solvent-free grinding () offers eco-friendly advantages over DMF-based systems ().
Physical Properties: Melting points correlate with crystallinity; bromophenyl derivatives () exhibit higher mp (218–220°C) due to halogen-induced packing. Fluorescence in diethylamino-substituted analogs () suggests applications in biosensing.
Biological Activity
4-Imidazolidinone, 5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-thioxo-, (5R)- is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : CHNOS
- CAS Number : 260804-70-4
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazolidinone core structure is known for its role in modulating enzyme activity and receptor interactions.
1. Antioxidant Activity
Research indicates that compounds with imidazolidinone structures exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.
2. Antimicrobial Properties
Studies have shown that derivatives of imidazolidinones possess antimicrobial activities. The thioxo group enhances the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics.
3. Anti-inflammatory Effects
Preclinical studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of 4-Imidazolidinone derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated that the compound inhibited the growth of various bacterial strains, showing potential as an antibacterial agent. |
| Study B | Investigated the antioxidant properties and found that it significantly reduced oxidative stress markers in cell cultures. |
| Study C | Reported anti-inflammatory effects in animal models, suggesting its potential use in chronic inflammatory conditions. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazolidinone derivatives. Modifications to the phenyl and imidazole groups have been shown to enhance potency and selectivity against specific targets.
Key SAR Observations:
- Substituents on Phenyl Ring : Altering substituents can improve binding affinity to target receptors.
- Imidazole Positioning : The position of the imidazole ring relative to the thioxo group influences biological activity and solubility.
Q & A
Q. Basic Characterization :
- NMR : and NMR identify aromatic protons (δ 7.2–7.8 ppm for phenyl), thioxo (C=S) at ~δ 180–190 ppm, and imidazole protons (δ 6.8–7.5 ppm).
- IR : Stretching vibrations for C=S (1150–1250 cm) and C=O (1650–1750 cm) confirm functional groups.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended) .
Q. Advanced Analysis :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) with <2 ppm error.
- X-ray Crystallography : Resolves absolute (5R) configuration and crystal packing, critical for structure-activity studies .
How do substituents on the imidazole and phenyl rings modulate the compound’s biological activity, particularly antimicrobial effects?
Basic Structure-Activity Relationship (SAR) :
Derivatives with halogenated or methoxy substituents on the phenyl ring (e.g., 3-methoxy or 3-ethoxy) enhance antimicrobial potency by improving membrane permeability. The imidazole-5-ylmethyl group contributes to hydrogen bonding with microbial targets .
Q. Advanced Mechanistic Insights :
- Enzyme Inhibition : Thioxo groups may inhibit bacterial kinases (e.g., Protein Kinase A) via non-competitive binding, as seen in structurally related 2-thioxoimidazolidinones .
- Resistance Mitigation : Introducing bulky substituents (e.g., trifluoromethyl) reduces efflux pump recognition in resistant strains. MD simulations can map binding interactions with bacterial proteins (e.g., β-lactamases) .
What experimental strategies address contradictions in reported bioactivity data across studies?
Q. Basic Troubleshooting :
- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing to minimize variability in inoculum size and growth media.
- Control Compounds : Include reference drugs (e.g., metronidazole for anaerobic bacteria) to benchmark activity .
Q. Advanced Approaches :
- Metabolomic Profiling : LC-MS/MS identifies microbial metabolite shifts post-treatment, clarifying whether activity is bacteriostatic or bactericidal.
- Resazurin Microplate Assays : Quantify viability in real-time to resolve discrepancies in static vs. dynamic inhibition models .
How can synthetic yields be optimized while minimizing byproduct formation?
Q. Basic Optimization :
- Solvent Selection : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates.
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or morpholine) to reduce side reactions .
Q. Advanced Process Chemistry :
- Flow Reactors : Continuous flow systems improve heat/mass transfer, reducing reaction time from hours to minutes.
- DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, catalyst loading) identifies optimal conditions. For example, a 65°C reaction with 10 mol% piperidine increases yield by 20% .
What computational tools are recommended for predicting the compound’s physicochemical properties and toxicity?
Q. Basic Predictions :
- SwissADME : Estimates logP (lipophilicity), solubility, and bioavailability.
- ProTox-II : Predicts hepatotoxicity and mutagenicity based on structural alerts .
Q. Advanced Modeling :
- Molecular Dynamics (MD) : Simulates membrane permeation (e.g., POPC bilayers) to assess blood-brain barrier penetration.
- QSAR : Develops regression models using descriptors like polar surface area (PSA) to correlate with in vivo efficacy .
What are the stability challenges for this compound under varying storage conditions?
Q. Basic Stability Profile :
- Thermal Degradation : Decomposes above 150°C; store at 2–8°C under argon.
- Light Sensitivity : Thioxo groups undergo photolysis; use amber vials for long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
